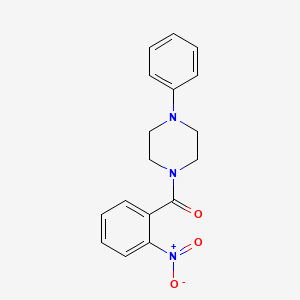

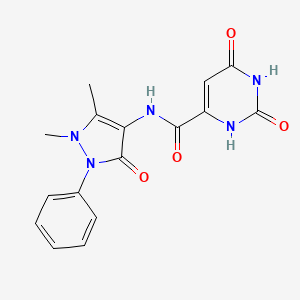

![molecular formula C15H13N3O3S B5603200 N-[(苄氨基)碳硫酰基]-4-硝基苯甲酰胺](/img/structure/B5603200.png)

N-[(苄氨基)碳硫酰基]-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzamide derivatives often involves base-mediated intramolecular arylation processes. For instance, N-Benzyl-2-nitrobenzenesulfonamides undergo intramolecular arylation at the benzyl sp(3) carbon, yielding benzhydrylamines, which are precursors to nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014). Such synthetic routes underscore the complexity and specificity of chemical synthesis in the realm of organic compounds.

Molecular Structure Analysis

The structural and spectroscopic characteristics of carbonothionylbenzamide derivatives, including those with nitro groups, have been analyzed. These studies reveal that despite the position of nitro-substituents, these compounds exhibit similar IR spectra. The molecular structure is influenced by factors such as the electron-withdrawing nature of substituents and the stability of meta- versus para- derivatives (Fayomi, Adeniyi, & Sha’Ato, 2021).

Chemical Reactions and Properties

Chemical reactions involving N-[(benzylamino)carbonothioyl]-4-nitrobenzamide and its analogs can be complex, involving multiple steps and intermediates. For example, the conversion of polynitrobenzamides to nitroderivative compounds involves selective nucleophilic substitution and oxidation reactions, showcasing the compound's reactivity and the intricacy of its chemical behavior (Gerasyuto, Zlotin, & Semenov, 2001).

Physical Properties Analysis

The crystal structure and physical properties of related compounds, such as N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, have been determined through methods like single crystal X-ray diffraction. These studies provide insights into the compound's stereochemistry and molecular dimensions, which are crucial for understanding its physical characteristics (Samimi, 2016).

Chemical Properties Analysis

The chemical properties of N-[(benzylamino)carbonothioyl]-4-nitrobenzamide derivatives are influenced by their structural features. For example, the presence of nitro groups and the specific arrangement of benzyl groups affect the compound's reactivity and interaction with other chemical entities. Studies on analogs like N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine highlight the compound's potential as a serotonin transporter imaging agent, indicating its chemical utility in bioimaging applications (Shiue, Fang, & Shiue, 2003).

科学研究应用

有机合成和催化

一项研究探讨了硝基苄基溴化物和活化酮或亚胺通过单电子转移过程进行的卡宾催化的还原偶联,突出了在温和条件下的一种新型反应模式 (Li 等人,2016 年)。类似地,据报道,邻位取代的硝基苯与烷基胺的钴和铁催化的氧化还原缩合可以有效地合成二氮杂环,展示了合成复杂杂环的逐步且氧化还原经济的方法 (Nguyen 等人,2013 年)。

酶抑制

对苄胺和苯甲酰胺衍生物的研究表明,它们对胰蛋白酶、纤溶酶和凝血酶等蛋白水解酶具有竞争性抑制,这指出了潜在的治疗应用 (Markwardt 等人,1968 年)。

造影剂

一项研究合成了 N,N-二甲基-2-(2-氨基-4-[18F]氟苯硫基)苄胺作为血清素转运蛋白造影剂,强调了相关化合物在开发新的 PET 造影剂中的用途 (Shiue 等人,2003 年)。

结构和光谱分析

对碳硫酰基苯甲酰胺衍生物的结构和光谱性质的研究提供了对其稳定性、分子静电势和电子性质的见解,有助于理解它们的化学行为 (Fayomi 等人,2021 年)。

环境和合成应用

N-苯基苯甲酰胺的合成和表征及其作为缓蚀剂的作用突出了此类化合物的环境应用。研究表明,给电子基团和夺电子基团显著影响它们的抑制效率,为设计新的缓蚀剂提供了基础 (Mishra 等人,2018 年)。

属性

IUPAC Name |

N-(benzylcarbamothioyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-14(12-6-8-13(9-7-12)18(20)21)17-15(22)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMJZRGFKGTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

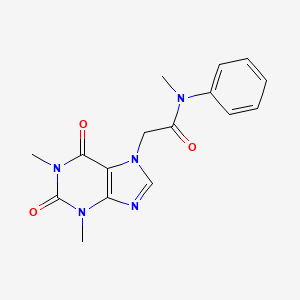

![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)

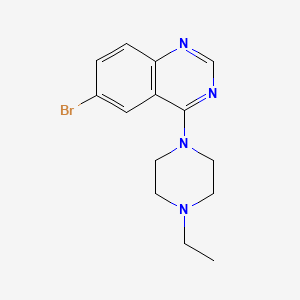

![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)

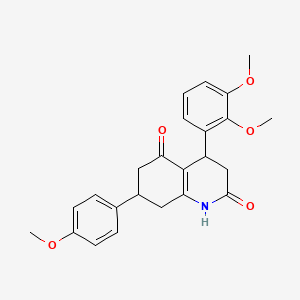

![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)

![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

![2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5603142.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5603160.png)

![2-(dimethylamino)-N-[(2-ethoxy-3-pyridinyl)methyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5603164.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603193.png)

![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)